Product packaging for 1-Chloro-9-fluorononane(Cat. No.:CAS No. 463-23-0)

1-Chloro-9-fluorononane

Cat. No.: B3267729
CAS No.: 463-23-0
M. Wt: 180.69 g/mol
InChI Key: IZWJXXYDFODIDQ-UHFFFAOYSA-N
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Description

Overview of Halogenated Organic Compounds in Contemporary Organic Chemistry

Halogenated organic compounds, which contain at least one halogen atom (fluorine, chlorine, bromine, or iodine), are fundamental building blocks in modern organic synthesis. rsc.org Their widespread use stems from the unique chemical properties conferred by the halogen substituent. The high electronegativity of halogens creates a polar carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. sydney.edu.au This reactivity is central to a vast array of synthetic transformations. sydney.edu.au

The utility of halogenated compounds is extensive, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov The introduction of halogens into a molecule can significantly influence its physical, chemical, and biological properties, including reactivity and polarity. solubilityofthings.com For instance, the presence of fluorine can enhance metabolic stability and binding affinity in drug molecules. The field has seen significant advancements with the advent of methods like visible light-mediated halogenation, offering sustainable and powerful tools for creating diverse chemical bonds. rsc.org

Significance of Dihaloalkanes, Specifically 1-Chloro-9-fluorononane, in Advanced Synthetic Strategies

Dihaloalkanes, which possess two halogen atoms, are particularly valuable in synthetic chemistry. These compounds can serve as precursors to carbenes or carbenoid species, offering a robust alternative to often unstable diazo compounds for reactions like cyclopropanation. thieme-connect.de The differential reactivity of two distinct halogen atoms within the same molecule, as seen in this compound, allows for selective functionalization at different ends of the carbon chain. innospk.com This bifunctionality is a cornerstone of advanced synthetic strategies, enabling the construction of complex molecular architectures. innospk.com

This compound (C9H18ClF) is a prime example of a dihaloalkane with significant synthetic potential. solubilityofthings.comnbinno.com Its structure, featuring a chlorine atom at one end of a nine-carbon chain and a fluorine atom at the other, provides two distinct reactive sites. innospk.com This allows for sequential and controlled chemical modifications, making it a versatile intermediate in the synthesis of a wide range of fine chemicals, including pharmaceutical intermediates and pesticides. nbinno.com The differing bond strengths of C-Cl and C-F bonds further enhance the selectivity of its reactions. sydney.edu.au

Rationale for Dedicated Investigation of this compound's Chemical Reactivity and Synthetic Utility

The unique structural features of this compound warrant a focused investigation into its chemical behavior and applications. The presence of two different halogens on a flexible nonane (B91170) chain presents opportunities for a variety of chemical transformations. solubilityofthings.com Understanding the distinct reactivity of the chloro and fluoro moieties is crucial for designing efficient and selective synthetic routes. innospk.com

Research into this compound is driven by the need for novel building blocks in medicinal chemistry and materials science. nbinno.com Its potential applications include the synthesis of specialized polymers and active pharmaceutical ingredients (APIs). nbinno.com A thorough understanding of its reactivity profile can unlock new synthetic pathways and lead to the development of innovative molecules with tailored properties. solubilityofthings.com

Scope and Objectives of Academic Research Endeavors on this compound

Academic research on this compound is centered on elucidating its fundamental chemical properties and expanding its synthetic applications. Key objectives include:

Mapping its reactivity: Systematically studying its reactions with various nucleophiles and reagents to understand the chemoselectivity of the C-Cl and C-F bonds.

Developing new synthetic methodologies: Utilizing this compound as a platform to create novel and complex molecules. nbinno.com

Exploring its role in catalysis: Investigating its potential as a ligand or substrate in catalytic processes.

Characterizing its physical properties: Detailed analysis of its spectroscopic and physical data to support its identification and application in various chemical processes.

The table below summarizes some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C9H18ClF
Molecular Weight 180.69 g/mol . nbinno.com
Appearance Colorless liquid. solubilityofthings.cominnospk.com
Boiling Point 229.2 °C. innospk.com
Density 0.931 g/cm³. innospk.com
Refractive Index 1.416. innospk.com
Flash Point 96.6 °C. innospk.com
CAS Number 463-23-0. innospk.comchem-edata.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClF B3267729 1-Chloro-9-fluorononane CAS No. 463-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-9-fluorononane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJXXYDFODIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196792
Record name Nonane, 1-chloro-9-fluoro-
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Molecular Weight

180.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-23-0
Record name 1-Chloro-9-fluorononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 1-chloro-9-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 1-chloro-9-fluoro-
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Mechanistic Investigations of Reactions Involving 1 Chloro 9 Fluorononane

Nucleophilic Substitution Reactions (SN1/SN2) at Halogenated Centers of 1-Chloro-9-fluorononane

Nucleophilic substitution reactions are fundamental transformations for haloalkanes. In the case of this compound, a primary haloalkane, the SN2 mechanism is generally favored over the SN1 pathway due to the steric accessibility of the primary carbons and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction. libretexts.org

The carbon-chlorine bond is more susceptible to nucleophilic attack compared to the carbon-fluorine bond. libretexts.org This increased reactivity is primarily attributed to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. savemyexams.comsavemyexams.com Consequently, nucleophilic substitution will preferentially occur at the chloro-functionalized terminus. The chlorine atom is a better leaving group than the fluorine atom because the chloride ion is more stable in solution than the fluoride (B91410) ion.

Table 1: Comparison of Carbon-Halogen Bond Properties

BondBond Energy (kJ/mol)Electronegativity of Halogen
C-F4673.98
C-Cl3463.16

This table illustrates the higher bond energy of the C-F bond, making it less reactive in substitution reactions. savemyexams.comsavemyexams.com

Under typical SN2 conditions, a nucleophile will attack the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a concerted step.

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluoro-functionalized terminus of this compound significantly less reactive towards nucleophilic substitution. savemyexams.comcrunchchemistry.co.uk Fluoroalkanes are generally considered inert under standard nucleophilic substitution conditions. crunchchemistry.co.uk The high electronegativity of fluorine polarizes the C-F bond, but the bond's exceptional strength is the dominating factor in its low reactivity. libretexts.org For substitution to occur at this terminus, harsh reaction conditions or specialized reagents would be necessary.

Regioselectivity in nucleophilic substitution reactions of this compound is pronounced. Due to the significant difference in the leaving group ability of chloride versus fluoride, nucleophiles will selectively attack the carbon bearing the chlorine atom. wikipedia.org This preference for reaction at one functional group over another is a key aspect of chemoselectivity.

Since the substitution occurs at a primary carbon center that is not a stereocenter, the stereochemical outcome is not a primary consideration. If, however, the carbon chain were to contain a stereocenter, an SN2 reaction would proceed with an inversion of configuration at that center.

Elimination Reactions (E1/E2) of this compound

Elimination reactions, which lead to the formation of alkenes, compete with nucleophilic substitution. crunchchemistry.co.uk For primary haloalkanes like this compound, the E2 mechanism is the more probable elimination pathway, particularly in the presence of a strong, sterically hindered base. libretexts.org The E1 mechanism is unlikely due to the instability of the primary carbocation intermediate. vedantu.com

Treatment of this compound with a strong base can induce an E2 reaction, resulting in the formation of an unsaturated olefinic product. crunchchemistry.co.uk The base abstracts a proton from the carbon atom adjacent (beta-position) to the carbon bearing the leaving group, and in a concerted process, the leaving group departs, and a double bond is formed.

Given the structure of this compound, elimination can, in principle, occur from either end. However, due to the poor leaving group ability of the fluoride ion, elimination involving the C-F bond is highly unfavorable. Therefore, the primary elimination product would be 9-fluoronon-1-ene, resulting from the removal of a proton from C2 and the chloride from C1.

Table 2: Potential Elimination Products from this compound

Starting MaterialBase/ConditionsMajor ProductMinor/Unlikely Product
This compoundStrong, non-nucleophilic base (e.g., potassium tert-butoxide)9-Fluoronon-1-ene1-Chloronon-8-ene

This table predicts the likely outcome of an elimination reaction based on the leaving group abilities of the halogens.

A significant factor in the reaction of this compound with a nucleophile/base is the competition between substitution (SN2) and elimination (E2) pathways. chemguide.co.uklibretexts.org The outcome of this competition is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, as they can more easily abstract a proton than attack a sterically accessible but still primary carbon. crunchchemistry.co.uk Strong, unhindered nucleophiles tend to favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy. vedantu.comchemguide.co.uk

Solvent: Solvents that are less polar and aprotic can favor E2 reactions. chemguide.co.uk

For this compound, being a primary haloalkane, SN2 reactions are typically favored. However, by using a strong, bulky base and increasing the reaction temperature, the E2 pathway can be made to predominate, leading to the formation of 9-fluoronon-1-ene. crunchchemistry.co.ukchemguide.co.uk

Dehydrofluorination and Dehydrochlorination Mechanisms

The elimination reactions of this compound, specifically dehydrohalogenation, can theoretically proceed via two distinct pathways: dehydrochlorination and dehydrofluorination. These reactions typically occur through a bimolecular elimination (E2) mechanism, especially in the presence of a strong, non-nucleophilic base. The E2 mechanism is a single, concerted step where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond.

In the case of this compound, two primary products are possible, arising from the elimination of either hydrogen chloride (HCl) or hydrogen fluoride (HF):

Dehydrochlorination: Elimination of HCl would involve the removal of the chlorine atom from C1 and a proton from C2, yielding 9-fluoronon-1-ene.

Dehydrofluorination: Elimination of HF would involve the removal of the fluorine atom from C9 and a proton from C8, yielding 1-chloronon-8-ene.

The regioselectivity of this reaction is governed by two main factors: the acidity of the β-hydrogen and the leaving group ability of the halide.

Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity. The fluoride ion (F⁻) is a much stronger base than the chloride ion (Cl⁻), making fluoride a significantly poorer leaving group. This is a consequence of the high bond strength of the C-F bond compared to the C-Cl bond.

Acidity of β-Hydrogens: The acidity of the β-hydrogens is influenced by the inductive effect of the adjacent halogen. The electron-withdrawing nature of halogens increases the acidity of neighboring C-H bonds. Fluorine is more electronegative than chlorine, and thus it exerts a stronger electron-withdrawing inductive effect. Consequently, the hydrogens on C8 (adjacent to the C-F bond) are expected to be more acidic than the hydrogens on C2 (adjacent to the C-Cl bond).

Given these competing factors, dehydrochlorination is the overwhelmingly favored pathway. The significantly better leaving group ability of chloride compared to fluoride is the dominant factor. Even though the β-hydrogens for dehydrofluorination are more acidic, the energy barrier to cleave the strong C-F bond is substantially higher than for the C-Cl bond. Therefore, treatment of this compound with a strong base, such as potassium tert-butoxide, would almost exclusively yield 9-fluoronon-1-ene.

The mechanism is a classic E2 process. The base (e.g., tert-butoxide) abstracts a proton from the C2 position. Concurrently, the electrons from the C-H bond shift to form a π-bond between C1 and C2, and the chloride ion is expelled as the leaving group. For this concerted reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required between the abstracted proton and the leaving group.

Table 1: Comparison of Factors Influencing Dehydrohalogenation of this compound

FeatureDehydrochlorination (Elimination of HCl)Dehydrofluorination (Elimination of HF)
Leaving Group Chloride (Cl⁻)Fluoride (F⁻)
Leaving Group Ability GoodPoor
β-Hydrogen Position C2C8
Relative Acidity of β-H Less AcidicMore Acidic
Expected Major Product 9-fluoronon-1-eneNot significantly formed
Governing Factor Superior leaving group ability of chlorideHigh C-F bond energy prevents elimination

Radical Reactions of this compound

Homolytic Cleavage of Carbon-Halogen Bonds (C-Cl and C-F)

Radical reactions of this compound are initiated by the homolytic cleavage of a carbon-halogen bond, a process that requires an input of energy, typically in the form of heat or ultraviolet (UV) light. This cleavage results in the formation of a halogen radical and an alkyl radical. The selectivity of this cleavage is dictated by the bond dissociation energies (BDE) of the respective carbon-halogen bonds.

The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Cl bond is considerably weaker. This difference in bond strength is the determining factor in the initial homolytic cleavage event for this compound.

Table 2: Average Bond Dissociation Energies for Carbon-Halogen Bonds

BondAverage Bond Dissociation Energy (kcal/mol)Average Bond Dissociation Energy (kJ/mol)
C-F115481
C-Cl84351

Data is for a typical primary alkyl halide.

Given the significant difference in BDEs, the energy required to cleave the C-Cl bond is much lower than that required for the C-F bond. Consequently, under radical conditions, the selective homolytic cleavage of the C-Cl bond will occur preferentially:

Cl-(CH₂)₉-F + Energy (hν or Δ) → •(CH₂)₉-F + Cl•

The initiation step of a radical reaction involving this compound would, therefore, exclusively generate the 9-fluorononyl radical and a chlorine radical. The C-F bond would remain intact under conditions that are sufficient to break the C-Cl bond.

Role of Radical Intermediates in Transformations

Once the 9-fluorononyl radical is formed, it can participate in a variety of transformations characteristic of radical chain reactions. These reactions typically involve propagation and termination steps.

Propagation Steps: The 9-fluorononyl radical is a reactive intermediate that will seek to achieve a more stable electronic configuration.

Hydrogen Abstraction: The alkyl radical can abstract a hydrogen atom from another molecule, such as a solvent or another molecule of this compound. For example, it could react with a hydrocarbon solvent (R-H) to form 1-fluorononane (B1329504). •(CH₂)₉-F + R-H → F-(CH₂)₉-H + R•

Reaction with Halogens: If the reaction is carried out in the presence of a halogenating agent (e.g., Cl₂), a radical halogenation chain reaction can occur. The 9-fluorononyl radical can abstract a chlorine atom from a Cl₂ molecule, forming this compound and a new chlorine radical, which continues the chain. •(CH₂)₉-F + Cl₂ → Cl-(CH₂)₉-F + Cl•

Termination Steps: The radical chain reaction is terminated when two radical species combine.

Dimerization: Two 9-fluorononyl radicals can combine to form a dimer, 1,18-difluoro-9,10-octadecane. 2 •(CH₂)₉-F → F-(CH₂)₁₈-F

Combination with other radicals: The 9-fluorononyl radical can combine with a chlorine radical to regenerate the starting material. •(CH₂)₉-F + Cl• → Cl-(CH₂)₉-F

The specific transformations and products will depend on the reaction conditions and the other reagents present. However, all these radical pathways are predicated on the initial selective cleavage of the weaker C-Cl bond.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysts, particularly those based on palladium and nickel, are powerful tools for the functionalization of alkyl halides. A key aspect of their application to a bifunctional substrate like this compound is the potential for chemoselective activation of one carbon-halogen bond over the other. Due to the vast difference in the strength and reactivity of the C-Cl and C-F bonds, transition metal-catalyzed transformations are expected to occur exclusively at the C-Cl bond.

Cross-Coupling Reactions (e.g., C-C, C-N bond formation)

Palladium- and nickel-catalyzed cross-coupling reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Mechanism of C-C Bond Formation (e.g., Suzuki Coupling):

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the C-Cl bond of this compound. This is the selectivity-determining step, as the catalyst will readily insert into the weaker, more reactive C-Cl bond while leaving the inert C-F bond untouched. This forms an alkyl-metal(II)-halide intermediate. Pd(0) + Cl-(CH₂)₉-F → Cl-Pd(II)-(CH₂)₉-F

Transmetalation: An organometallic reagent, such as an organoboron compound (in Suzuki coupling) or an organozinc compound (in Negishi coupling), transfers its organic group to the palladium center, displacing the halide. This step typically requires a base. Cl-Pd(II)-(CH₂)₉-F + R-B(OH)₂ + Base → R-Pd(II)-(CH₂)₉-F + Base-H⁺ + Cl⁻

Reductive Elimination: The two organic groups on the palladium center (the alkyl chain and the newly transferred 'R' group) couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. R-Pd(II)-(CH₂)₉-F → R-(CH₂)₉-F + Pd(0)

Mechanism of C-N Bond Formation (e.g., Buchwald-Hartwig Amination):

A similar catalytic cycle operates for C-N bond formation. After the initial selective oxidative addition to the C-Cl bond, an amine, in the presence of a base, coordinates to the metal center and, through a series of steps, displaces the halide. Reductive elimination then forms the C-N bond and regenerates the catalyst.

The high strength of the C-F bond makes it resistant to oxidative addition by common palladium and nickel catalysts, ensuring that these cross-coupling reactions are highly selective for the C-Cl position in this compound.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is the replacement of a halogen atom with a hydrogen atom. This can be achieved using various transition metal catalysts in the presence of a reducing agent (a hydride source). As with cross-coupling, the mechanism relies on the selective activation of the more reactive halogen.

Catalytic Hydrogenolysis: A common method involves a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid).

Oxidative Addition: The Pd(0) catalyst selectively inserts into the C-Cl bond to form an alkyl-palladium(II)-chloride intermediate. Pd(0) + Cl-(CH₂)₉-F → Cl-Pd(II)-(CH₂)₉-F

Hydride Transfer/Reductive Elimination: A hydride source (e.g., from H₂) transfers a hydride to the palladium complex. Subsequent reductive elimination of the alkyl group and the hydride forms the C-H bond, yielding 1-fluorononane and a palladium-hydrido-halide species. Cl-Pd(II)-(CH₂)₉-F + H₂ → H-(CH₂)₉-F + H-Pd(II)-Cl

Catalyst Regeneration: The palladium catalyst is regenerated from the H-Pd(II)-Cl species, often with the help of a base to neutralize the generated HCl, allowing the cycle to continue.

Other systems for reductive dehalogenation may involve single-electron transfer (SET) mechanisms from low-valent metal complexes, which would also preferentially reduce the more easily reducible C-Cl bond over the C-F bond. Regardless of the specific mechanism, the significant difference in reactivity between the C-Cl and C-F bonds ensures that transition metal-catalyzed reductive dehalogenation of this compound would selectively produce 1-fluorononane.

C-H Functionalization Adjacent to Halogenated Centers

The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a direct route to modify molecular structures. In the context of this compound, the presence of two different halogen atoms at the terminal positions of the nonane (B91170) chain introduces distinct electronic environments that influence the reactivity of adjacent C-H bonds. Mechanistic investigations into the C-H functionalization of such long-chain haloalkanes are crucial for developing selective synthetic methodologies.

The chlorine and fluorine atoms exert differing inductive effects, which modulate the bond dissociation energies (BDEs) of the C-H bonds along the alkyl chain. The strong electron-withdrawing nature of the fluorine atom is expected to strengthen the C-H bonds on the carbon atom to which it is attached (C-9) and, to a lesser extent, on the adjacent carbon (C-8). Conversely, the chlorine atom at the C-1 position also influences the neighboring C-H bonds.

Transition metal-catalyzed reactions are a common strategy for achieving selective C-H activation. researchgate.net The mechanism of such reactions often involves the coordination of the catalyst to the substrate, followed by the cleavage of a C-H bond. The regioselectivity of this process is governed by a combination of steric and electronic factors. For a long-chain molecule like this compound, the catalyst's approach to different C-H bonds can be influenced by the chain's conformation and the directing effects of the terminal halogens.

Research on analogous haloalkanes suggests that C-H activation can occur at positions alpha to the halogen substituent. researchgate.net However, the precise regioselectivity in a molecule with two different terminal halogens like this compound would depend on the specific catalyst and reaction conditions employed. For instance, a catalyst with a high affinity for chlorine might preferentially functionalize the C-H bonds near the chloro-terminus, while a different catalyst might favor the environment near the fluoro-terminus or even the more remote, unactivated C-H bonds in the middle of the chain.

The following table summarizes the potential sites for C-H functionalization in this compound and the factors influencing their reactivity.

Carbon PositionProximity to HalogenExpected Electronic InfluencePotential for Functionalization
C-2Adjacent to ChlorineInductive effect from ClPotentially activated
C-3 to C-7RemoteLess influenced by halogensLower reactivity (alkane-like)
C-8Adjacent to FluorineStrong inductive effect from FPotentially deactivated

Computational Chemistry Approaches to Reaction Mechanism Elucidation for this compound

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for elucidating the complex reaction mechanisms involving this compound. nih.govprinceton.edu Techniques such as Density Functional Theory (DFT) can be employed to model the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. nih.govresearchgate.net

Transition State Analysis and Energy Profiles

Transition state theory is a cornerstone of understanding reaction kinetics. nih.gov For any proposed C-H functionalization reaction of this compound, computational methods can be used to locate the geometry of the transition state(s) and calculate their corresponding energies. This information is critical for constructing a reaction energy profile, which plots the change in energy as the reaction progresses from reactants to products.

A hypothetical energy profile for a catalyst-mediated C-H activation of this compound would involve several steps:

Reactant Complex Formation: The initial association of the catalyst with this compound.

Transition State for C-H Activation: The highest energy point on the pathway for C-H bond cleavage.

Intermediate Formation: The species formed after the C-H bond is broken.

Transition State for Product Formation: The energy barrier for the formation of the final functionalized product.

Product Complex: The final product associated with the catalyst before dissociation.

The following interactive table presents hypothetical activation energies for C-H functionalization at different positions in this compound, which could be obtained from DFT calculations.

Position of C-H ActivationCatalyst SystemCalculated Activation Energy (kcal/mol)Predicted Regioselectivity
C-2 (near Cl)Catalyst A25Moderate
C-5 (central)Catalyst A30Low
C-8 (near F)Catalyst A28Low
C-2 (near Cl)Catalyst B22High
C-5 (central)Catalyst B32Very Low
C-8 (near F)Catalyst B35Very Low

Reaction Coordinate Mapping and Pathway Determination

Reaction coordinate mapping is a computational technique used to visualize the lowest energy path a reaction follows on its potential energy surface. arxiv.orgresearchgate.net This path, known as the intrinsic reaction coordinate (IRC), connects the reactants, transition state(s), and products. By mapping the reaction coordinate, chemists can gain a detailed, step-by-step understanding of the geometric and electronic changes that occur throughout the reaction.

For this compound, reaction coordinate mapping could be used to:

Visualize the approach of a catalyst and the precise manner in which it interacts with a specific C-H bond.

Confirm that a calculated transition state structure indeed connects the intended reactants and products.

Identify any short-lived intermediates that might not be experimentally observable.

Understand the role of the terminal halogen atoms in directing the reaction pathway.

The determination of the reaction pathway is crucial for rational catalyst design. By understanding how the structure of the catalyst and substrate influence the reaction coordinate, it becomes possible to modify the catalyst to favor a desired reaction pathway and, consequently, a specific product. For example, if computational studies reveal that steric hindrance from the catalyst is preventing the desired regioselectivity, the catalyst's ligands could be redesigned to be less bulky.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Chloro 9 Fluorononane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of 1-Chloro-9-fluorononane

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on each of the nine carbon atoms. The terminal methylene (B1212753) groups attached to the chlorine and fluorine atoms are the most deshielded due to the electronegativity of the halogens. The protons on C1 (adjacent to chlorine) are expected to appear as a triplet at approximately 3.53 ppm. The protons on C9 (adjacent to fluorine) are expected to resonate further downfield as a triplet of triplets around 4.45 ppm, with coupling to both the adjacent protons on C8 and the ¹⁹F nucleus. The remaining methylene groups (C2-C8) produce a complex, overlapping multiplet in the upfield region, typical for long alkyl chains. researchgate.netnih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the nine carbon atoms. The carbons directly bonded to the halogens are significantly shifted downfield. C1, attached to chlorine, is expected around 45 ppm, while C9, bonded to fluorine, would appear around 84 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbons would be influenced by their proximity to the electron-withdrawing halogen substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Carbon PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1~3.53Triplet (t)~45.2
2~1.78Multiplet (m)~32.6
3~1.41Multiplet (m)~26.8
4~1.30Multiplet (m)~28.8
5~1.30Multiplet (m)~29.3
6~1.30Multiplet (m)~25.7
7~1.45Multiplet (m)~30.4
8~1.65Multiplet (m)~21.5
9~4.45Triplet of Triplets (tt)~84.3

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. wikipedia.orgaiinmr.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the terminal fluorine atom. This signal's chemical shift, anticipated to be around -218 ppm, is characteristic of a primary fluoroalkane. wikipedia.org The multiplicity of this signal would be a triplet of triplets, resulting from coupling to the two adjacent protons on C9 (²JHF) and the two protons on C8 (³JHF). This coupling pattern provides direct evidence for the position of the fluorine atom at the end of the nine-carbon chain. researchgate.netnih.gov

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the connectivity of the atoms. libretexts.orgpreprints.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons on adjacent carbons. For instance, a cross-peak between the signals at ~3.53 ppm (H1) and ~1.78 ppm (H2) would confirm their connectivity. Similarly, correlations would be observed sequentially along the chain, confirming the nonane (B91170) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the positions of the halogens. For example, correlations would be expected from the protons on C1 to C2 and C3, and from the protons on C9 to C8 and C7. Crucially, a long-range coupling from the fluorine atom to the carbons at C8 and C7 could also be observed, solidifying the terminal position of the fluorine. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this simple acyclic molecule, a NOESY experiment could provide information about the through-space proximity of protons, offering insights into the preferred conformations of the alkyl chain in solution.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis of this compound

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₉H₁₈ClF. nbinno.comnbinno.com HRMS can distinguish this from other potential formulas with the same nominal mass. The presence of two isotopes for chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio, which is a clear indicator of the presence of a single chlorine atom.

Table: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M]⁺ (with ³⁵Cl)C₉H₁₈³⁵ClF180.1081
[M+2]⁺ (with ³⁷Cl)C₉H₁₈³⁷ClF182.1051

Under electron ionization (EI), the molecular ion of this compound would undergo fragmentation, producing a characteristic pattern. The interpretation of these fragments helps to piece together the molecular structure. nih.gov

Key predicted fragmentation pathways include:

Loss of Halogens: The initial fragmentation could involve the loss of a chlorine radical (•Cl) or a fluorine radical (•F). However, the loss of HCl or HF is often more common.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the halogen-bearing carbon is a common pathway. This would lead to the formation of stable carbocations.

Alkyl Chain Fragmentation: The long nonane chain will fragment to produce a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes. nih.govojp.gov

The analysis of these fragmentation patterns provides corroborating evidence for the linear nine-carbon chain and the terminal positions of the chlorine and fluorine atoms. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method used to probe the vibrational modes of molecules. Each functional group within a molecule vibrates at characteristic frequencies, and these vibrations can be detected when they cause a change in the molecule's dipole moment (IR active) or polarizability (Raman active). For 1-chloro-9-fluoronane, these techniques are crucial for confirming the presence and nature of the carbon-halogen bonds.

The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in this compound exhibit characteristic stretching vibrations in distinct regions of the infrared and Raman spectra. The exact position of these bands is influenced by the mass of the halogen atom and the strength of the bond.

The C-F stretching vibration is known to produce a strong absorption in the infrared spectrum, typically in the range of 1000-1400 cm⁻¹. This high frequency is a result of the high electronegativity of fluorine and the considerable strength of the C-F bond. In the context of a long alkyl chain, the specific frequency can provide information about the local chemical environment.

Conversely, the C-Cl stretching vibration appears at a lower frequency, generally in the 600-800 cm⁻¹ region of the spectrum. This shift to a lower wavenumber is due to the greater mass of the chlorine atom compared to fluorine and the weaker C-Cl bond strength. These bands are often strong in the IR spectrum.

In Raman spectroscopy, C-X stretching frequencies are also readily observable. While C-F bonds can be challenging to detect due to their low polarizability change during vibration, C-Cl bonds typically show a moderate to strong signal. The combination of IR and Raman spectroscopy provides complementary information for a comprehensive vibrational analysis. For instance, in chlorinated paraffins, Raman peaks observed between 610-690 cm⁻¹ are associated with the vibrational modes of the C-Cl bond, with specific conformations (SHH and SHC) appearing at distinct frequencies. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for the carbon-halogen bonds in this compound, based on data for analogous haloalkanes.

Table 1: Characteristic Carbon-Halogen Vibrational Frequencies

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Intensity
C-F Stretch Fluoroalkane 1000 - 1400 IR Strong
C-Cl Stretch Chloroalkane 600 - 800 IR Strong

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives or Analogs

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives or long-chain haloalkane analogs provides critical insights into the expected molecular conformation, intermolecular interactions, and crystal packing.

The determination of a crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which atomic positions can be determined with high precision.

For a flexible molecule like this compound, the solid-state conformation is a result of minimizing steric strain and maximizing favorable intermolecular interactions. The nonane chain is expected to adopt a low-energy, extended all-trans (anti-periplanar) conformation to minimize steric hindrance between adjacent methylene groups. This linear, zig-zag arrangement is characteristic of long-chain alkanes in the crystalline state. The terminal chlorine and fluorine atoms would occupy positions at the ends of this extended chain.

The precise bond lengths and angles would be determined from the crystallographic data. The C-C bond lengths are expected to be in the typical range for alkanes (~1.54 Å), while the C-H bond lengths would be around 1.09 Å. The C-Cl and C-F bond lengths would reflect their respective covalent radii and bond strengths, with expected values around 1.78 Å and 1.38 Å, respectively.

Table 2: Expected Molecular Geometry Parameters for this compound from Analog Data

Parameter Atoms Involved Expected Value
Bond Length C-C (alkane chain) ~1.54 Å
Bond Length C-Cl ~1.78 Å
Bond Length C-F ~1.38 Å
Bond Angle C-C-C ~109.5° (tetrahedral)

The primary forces at play would be van der Waals interactions, specifically London dispersion forces, along the length of the nonane chains. utexas.edu These forces are cumulative and become significant for long-chain molecules, encouraging them to pack closely together.

Additionally, the polar C-Cl and C-F bonds introduce dipole-dipole interactions. The electronegative halogen atoms create partial negative charges (δ-), while the carbon atoms they are bonded to bear partial positive charges (δ+). These dipoles would align in the crystal lattice to maximize attractive electrostatic interactions. This could lead to head-to-tail or antiparallel arrangements of the molecules.

The crystal packing of long-chain haloalkanes often involves a layered or lamellar structure, where the alkyl chains of adjacent molecules are aligned parallel to each other. The terminal halogen atoms would form distinct regions or layers, with potential for specific halogen-halogen interactions or contacts with the methylene groups of neighboring molecules. The efficiency of the packing is influenced by the relative sizes of the terminal halogen atoms, which can affect the alignment and interdigitation of the alkyl chains.

Table 3: Intermolecular Interactions in Solid this compound

Interaction Type Description Participating Groups
London Dispersion Forces Temporary fluctuating dipoles along the non-polar alkyl chains. -(CH₂)₉-
Dipole-Dipole Interactions Electrostatic attraction between the permanent dipoles of the C-X bonds. C-Cl, C-F

Theoretical and Computational Studies on 1 Chloro 9 Fluorononane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1-Chloro-9-fluorononane

Quantum chemical calculations are instrumental in unraveling the electronic characteristics of this compound, which in turn govern its reactivity. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its molecular orbitals and electron distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily along the nonane (B91170) backbone, with some contribution from the lone pair electrons of the chlorine and fluorine atoms. The LUMO, on the other hand, is anticipated to be an antibonding orbital, likely with significant contributions from the carbon-halogen bonds, particularly the C-Cl bond due to chlorine's lower electronegativity compared to fluorine.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value (eV)Description
HOMO Energy-8.5Represents the energy of the highest occupied molecular orbital.
LUMO Energy1.2Represents the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap9.7The energy difference between the HOMO and LUMO, indicating chemical stability.

The distribution of electron density within this compound is non-uniform due to the presence of the highly electronegative chlorine and fluorine atoms. This uneven charge distribution can be visualized using electrostatic potential maps, which map the electrostatic potential onto the electron density surface of the molecule.

In such a map for this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the chlorine and fluorine atoms, indicating areas of high electron density. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbon atoms bonded to the halogens, signifying areas of lower electron density. These maps are invaluable for predicting how the molecule will interact with other molecules, such as in nucleophilic or electrophilic attacks.

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a fundamental measure of bond strength. In this compound, the BDEs of the C-Cl and C-F bonds are of particular interest as they dictate the molecule's susceptibility to radical reactions and thermal decomposition.

Generally, the C-F bond is significantly stronger than the C-Cl bond due to the greater electronegativity and smaller size of the fluorine atom, which leads to a shorter and stronger bond with carbon. wikipedia.org Computational methods can provide precise estimates of these BDEs.

Table 2: Predicted Bond Dissociation Energies for this compound

BondPredicted BDE (kcal/mol)Description
C-Cl81The energy required to homolytically cleave the carbon-chlorine bond.
C-F110The energy required to homolytically cleave the carbon-fluorine bond.

Conformational Analysis of this compound using Computational Methods

The long, flexible nonane chain of this compound can adopt a multitude of spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Computational methods are essential for exploring the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

The rotation around the C-C bonds is not entirely free; it is hindered by torsional strain. The energy required to rotate from a stable staggered conformation to an unstable eclipsed conformation is known as the torsional barrier. For alkanes, these barriers are typically in the range of 3-6 kcal/mol. youtube.com The presence of different stable conformations that can interconvert through bond rotation gives rise to rotational isomerism. Besides the global minimum (anti-conformation), other local minima, such as gauche conformations, may also be populated at room temperature, leading to kinks in the alkyl chain. libretexts.org Computational studies can precisely calculate the energies of these different conformers and the barriers to their interconversion, providing a complete picture of the molecule's dynamic behavior.

Density Functional Theory (DFT) Studies Applied to this compound Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the reactivity of chemical compounds by calculating properties such as molecular orbital energies, electron density distribution, and the energies of transition states.

DFT studies are instrumental in understanding the reactivity of halogenated alkanes. The presence of two different halogen atoms, chlorine and fluorine, at opposite ends of the nonane chain in this compound presents interesting aspects for theoretical investigation. The carbon-chlorine bond is generally more reactive in nucleophilic substitution reactions than the carbon-fluorine bond due to its lower bond enthalpy. DFT calculations can quantify this difference in reactivity by modeling reaction pathways and their associated energy changes.

A key application of DFT is the calculation of activation energies (Ea), which are crucial for predicting reaction rates. For this compound, important transformations include nucleophilic substitution at both the C-Cl and C-F terminals. The activation energy for a reaction is the energy barrier that must be overcome for reactants to transform into products.

Computational studies on similar chloroalkanes have shown that DFT methods can provide reliable estimates of activation energies for nucleophilic substitution reactions. For instance, the SN2 reaction of a chloroalkane with a nucleophile, such as a hydroxide (B78521) ion, involves the formation of a transition state where the nucleophile is partially bonded to the carbon atom and the leaving group (chloride ion) is partially detached. DFT can be used to optimize the geometry of this transition state and calculate its energy, which, when compared to the energy of the reactants, gives the activation energy.

Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on the nucleophilic substitution of this compound with a generic nucleophile (Nu-).

ReactionBasis SetCalculated Activation Energy (kcal/mol)
CH₃(CH₂)₈Cl + Nu⁻ → CH₃(CH₂)₈Nu + Cl⁻6-31G(d)20-25
CH₂(CH₂)₇FCl + Nu⁻ → CH₂(CH₂)₇F Nu + Cl⁻6-31G(d)21-26
CH₂(CH₂)₇Cl F + Nu⁻ → CH₂(CH₂)₇Cl Nu + F⁻6-31G(d)>35

Note: The values in this table are illustrative and based on general knowledge of haloalkane reactivity. Actual values would require specific DFT calculations.

The higher activation energy for the substitution at the C-F bond indicates a significantly slower reaction rate, making the chlorine end of the molecule the more probable site for nucleophilic attack.

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these solvent effects to provide accurate predictions. DFT calculations can incorporate the influence of a solvent through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, the polarity of the solvent would be expected to influence the stability of the reactants, transition state, and products in a nucleophilic substitution reaction. Polar solvents can stabilize charged species, such as the leaving group and the nucleophile, which can affect the activation energy.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally intensive, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions involving this compound, explicit solvent models could be used to study the specific interactions of solvent molecules with the halogen atoms and the hydrocarbon chain.

Studies on other halogenated compounds have shown that the choice of solvent model can impact the accuracy of DFT predictions. The inclusion of solvent effects is crucial for obtaining results that are in good agreement with experimental data. For instance, the activation barrier for a reaction can be altered by several kcal/mol when moving from gas-phase calculations to a solvated model. orientjchem.org

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and behavior of molecules in different environments.

MD simulations can be used to model the behavior of this compound in various solvents. A simulation box would be created containing one or more molecules of this compound surrounded by a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

In solution, this compound would be expected to engage in various intermolecular interactions. The primary interactions would be van der Waals forces between the nonpolar nonane chain and solvent molecules. The polar C-Cl and C-F bonds would also lead to dipole-dipole interactions.

Of particular interest for halogenated compounds are halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species. While fluorine is generally not a good halogen bond donor, chlorine can participate in such interactions. MD simulations could reveal the presence and nature of any halogen bonding between the chlorine atom of this compound and electron-donating atoms of the solvent or other solute molecules.

The following table provides a qualitative summary of the expected intermolecular interactions of this compound in different types of solvents, which could be quantified through MD simulations.

Solvent TypePrimary Intermolecular Interactions with this compound
Nonpolar (e.g., hexane)Van der Waals forces
Polar aprotic (e.g., acetone)Van der Waals forces, Dipole-dipole interactions
Polar protic (e.g., water)Van der Waals forces, Dipole-dipole interactions, potential weak hydrogen bonding with fluorine

The nine-carbon chain of this compound is flexible and can adopt a multitude of conformations. MD simulations are an ideal tool to explore the conformational landscape of this molecule and how it changes over time. The simulations can track the dihedral angles along the carbon-carbon backbone, revealing the preferred conformations and the energy barriers between them.

MD simulations can provide quantitative data on the conformational dynamics, such as the timescale of transitions between different conformational states. This information is valuable for understanding the physical properties of the molecule, such as its viscosity and diffusion coefficient in solution. Studies on similar long-chain alkanes have demonstrated the utility of MD in characterizing their complex conformational behavior. researchgate.net

Advanced Applications and Derivatization of 1 Chloro 9 Fluorononane in Organic Synthesis and Materials Science

1-Chloro-9-fluorononane as a Versatile Building Block for Complex Molecule Synthesis

The presence of two different halogen atoms on a long aliphatic chain makes this compound a highly adaptable component for constructing complex molecules. nbinno.com The significant difference in reactivity between the C-Cl and C-F bonds allows for selective functionalization. The chlorine atom is a good leaving group and is readily displaced by a wide range of nucleophiles, while the fluorine atom is comparatively inert under typical nucleophilic substitution conditions. nbinno.com This orthogonal reactivity is a key feature exploited in multi-step synthetic sequences.

The primary application of this compound as a building block is in the synthesis of α,ω-disubstituted nonane (B91170) derivatives, where one terminus is fluorinated. The nucleophilic substitution at the C-1 position can be achieved with a variety of reagents to introduce new functional groups, leading to a diverse array of bifunctionalized long-chain alkanes.

For example, reaction with sodium azide (B81097) (NaN₃) yields 1-azido-9-fluorononane, which can be further reduced to 9-fluorononan-1-amine. Similarly, reaction with sodium cyanide (NaCN) produces 10-fluorodecanenitrile. These transformations highlight the compound's role in creating long-chain molecules with terminal amino or cyano groups, which are themselves versatile intermediates for further reactions.

Below is a table summarizing potential nucleophilic substitution reactions to generate bifunctionalized alkanes from this compound.

NucleophileReagent ExampleProductFunctional Group Introduced
AzideSodium Azide (NaN₃)1-Azido-9-fluorononaneAzide (-N₃)
CyanideSodium Cyanide (NaCN)10-FluorodecanenitrileNitrile (-CN)
Hydroxide (B78521)Sodium Hydroxide (NaOH)9-Fluorononan-1-olAlcohol (-OH)
ThiolateSodium Thiolate (NaSR)1-(Alkylthio)-9-fluorononaneThioether (-SR)
Malonic EsterDiethyl MalonateDiethyl 2-(9-fluorononyl)malonateMalonic Ester

These resulting bifunctional molecules are valuable in synthesizing compounds such as bolaamphiphiles, specialized lubricants, and precursors for liquid crystals where a fluorinated tail is desired for its unique electronic and phobic properties.

This compound can also serve as a precursor for the synthesis of unsaturated and cyclic compounds.

Unsaturated Systems: Through an elimination reaction, typically using a strong, non-nucleophilic base like potassium tert-butoxide, the elements of hydrogen chloride (HCl) can be removed to generate an alkene. This process would predominantly yield 9-fluoronon-1-ene, an unsaturated fatty acid derivative with a terminal fluorine atom. This terminal alkene is then available for a host of further transformations, including epoxidation, hydroboration-oxidation, or polymerization.

Cyclic Systems: While direct cyclization is not feasible, this compound can be converted into a precursor suitable for intramolecular cyclization. For instance, the chloro- group can be displaced by a nucleophile that contains another reactive site. A classic example is the reaction with the sodium salt of diethyl malonate. The resulting product can then be hydrolyzed and decarboxylated, and the terminal fluorine could potentially be replaced under specific conditions or the other end of the chain could be functionalized to facilitate a ring-closing reaction, such as ring-closing metathesis, to form large macrocycles.

Development of Novel Reagents and Ligands Derived from this compound

The derivatization of this compound can lead to the creation of novel reagents and ligands with tailored properties. The long, fluorinated alkyl chain can impart specific solubility characteristics (e.g., in fluorous solvents) or unique electronic effects.

For instance, converting the chloride to a phosphine (B1218219) group via reaction with a phosphide (B1233454) anion (e.g., KPPh₂) would yield a fluorinated phosphine ligand. Such ligands are of interest in catalysis, where the fluorine atoms can influence the electronic properties of the metal center and the fluorous chain can facilitate catalyst recovery in biphasic systems.

Derivative TypeSynthetic IntermediateFinal Product ExamplePotential Application
Phosphine Ligand1-Iodo-9-fluorononane(9-Fluorononyl)diphenylphosphineHomogeneous Catalysis
Grignard ReagentThis compound(9-Fluorononyl)magnesium chlorideOrganometallic Synthesis
Organolithium Reagent1-Iodo-9-fluorononane(9-Fluorononyl)lithiumAnionic Polymerization Initiator

Polymerization Studies Utilizing this compound as a Monomer or Initiator

In polymer science, this compound's bifunctional nature allows it to be incorporated into polymer structures, either as a monomeric unit or as a functional initiator. nbinno.com

While not a vinyl monomer, this compound can act as an initiator in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The carbon-chlorine bond can be homolytically cleaved by a transition metal complex (e.g., a copper(I) catalyst) to generate a radical that initiates the polymerization of monomers like styrene (B11656) or acrylates. The resulting polymer chains would each possess a 9-fluorononane terminal group, which can modify the surface properties of the final material, imparting hydrophobicity and lipophobicity.

This compound is more readily adapted for use in step-growth polymerization after chemical modification to introduce suitable functional groups. wikipedia.orglibretexts.org As described previously, it can be converted into an α,ω-amino alcohol, a diamine, or a diol, with one end of the chain bearing a fluorine atom. For example, converting it to 9-fluorononan-1-amine allows it to be used as an A-B type monomer in conjunction with a dicarboxylic acid to form a polyamide. fiveable.me

The general scheme for this process involves two main steps:

Monomer Synthesis: Conversion of this compound into a difunctional monomer, for example, 9-fluorononylamine or 9-fluorononanoic acid.

Polycondensation: Reaction of the synthesized monomer (or with a complementary comonomer) to form the polymer. libretexts.org For instance, the polycondensation of 9-fluorononanoic acid would yield a fluorinated polyester.

The resulting polymers would have fluorinated side chains or end groups, leading to materials with low surface energy, high thermal stability, and chemical resistance.

The table below outlines a hypothetical pathway for creating a functional fluorinated polyester.

StepReactantsProductPolymerization Class
1. FunctionalizationThis compound, NaCN10-FluorodecanenitrileNucleophilic Substitution
2. Hydrolysis10-Fluorodecanenitrile, H₂O, H⁺10-Fluorodecanoic acidNitrile Hydrolysis
3. Polymerization10-Fluorodecanoic acid, Diol (e.g., Ethylene Glycol)Fluorinated PolyesterStep-Growth Polycondensation

These specialized polymers could find use in applications such as hydrophobic coatings, high-performance seals, and advanced dielectric materials.

Materials Science Applications of this compound Derivatives

Derivatives of this compound are utilized in materials science to create surfaces and polymers with tailored properties such as low surface energy, hydrophobicity, and chemical resistance, driven by the terminal fluoroalkyl segment.

The structure of this compound is ideally suited for creating functional polymers where the 9-fluorononyl group acts as a pendant side chain. The synthetic strategy involves transforming the terminal chlorine into a polymerizable functional group, such as a methacrylate (B99206) or styrenic moiety. This is achieved through nucleophilic substitution of the chloride with a suitable reagent, for example, sodium methacrylate.

Once the polymerizable monomer is synthesized, it can be copolymerized with other monomers (e.g., methyl methacrylate) to fine-tune the physical and chemical properties of the resulting material. The long, flexible fluorinated side chains migrate to the polymer-air interface, creating a low-energy surface with high hydrophobicity and oleophobicity. Such polymers are valuable for applications requiring water and oil repellency, chemical inertness, and low friction.

Table 1: Anticipated Properties of Polymers Incorporating 9-Fluorononyl Side Chains

PropertyConferred byExpected PerformancePotential Application
Low Surface Energy Terminal -CF₃ group and -(CH₂)₈F chainHigh contact angles for water and oilsAnti-graffiti and anti-fouling coatings
Hydrophobicity Fluorinated alkyl chainWater repellency, low water absorptionMoisture-barrier films, protective coatings for electronics
Chemical Resistance High strength of the C-F bondStability against acids, bases, and organic solventsLinings for chemical storage and transport
Low Refractive Index Presence of fluorine atomsOptical clarity and anti-reflective propertiesOptical coatings and devices

Derivatives of this compound can be designed as effective agents for the covalent modification of surfaces, transforming hydrophilic substrates like glass, silica (B1680970), or oxidized metals into hydrophobic, low-friction surfaces. A common strategy involves converting the terminal chloro- group into a surface-anchoring group, such as a trialkoxysilane. nih.gov This can be accomplished by reacting this compound with a reagent like 3-mercaptopropyltrimethoxysilane via a substitution reaction or by converting it into an organometallic reagent followed by reaction with a silica precursor.

The resulting molecule, 9-fluoro-nonyl-trialkoxysilane, can then be grafted onto hydroxyl-rich surfaces through a condensation reaction. nih.gov This process forms a dense, self-assembled monolayer where the fluorinated tails are oriented away from the surface, creating a robust, low-energy, and highly hydrophobic interface. Such modified surfaces are critical in microfluidics, anti-icing applications, and for creating self-cleaning materials. nih.gov

In supramolecular chemistry and crystal engineering, molecules derived from this compound can be used to control and direct the self-assembly of complex architectures. The 9-carbon chain provides significant van der Waals and hydrophobic interactions, which are primary driving forces for molecular assembly. nih.govnih.gov The terminal fluorine atom, while generally considered weakly interacting, can participate in specific and directional non-covalent interactions that influence crystal packing. rsc.orgmdpi.com

These interactions, although weak, can be decisive in favoring one crystalline form (polymorph) over another. For instance, short fluorinated chains have been shown to suppress thermally-induced phase transitions in layered organic crystals, leading to structures that are stable over a wider temperature range. mdpi.com By incorporating the 9-fluorononyl moiety into larger molecules, researchers can leverage these subtle forces to engineer materials with specific packing motifs and predictable solid-state properties.

Table 2: Key Intermolecular Forces Involving 9-Fluorononyl Derivatives in Supramolecular Assembly

Interaction TypeDescriptionRelative StrengthRole in Assembly
Van der Waals Forces Non-specific attractions between the alkyl chains. nih.govModerateDrives overall packing and aggregation.
Hydrophobic Effect Entropically driven association of nonpolar chains in polar media.Strong (in aqueous environments)Promotes self-assembly and micelle formation.
C-H···F Interactions Weak hydrogen bonds between a C-H donor and the fluorine atom. rsc.orgWeakProvides directional control over crystal packing.
F···F Interactions Weak dipole-dipole or dispersion interactions between fluorine atoms. mdpi.comVery WeakCan influence the stability and conformation of fluorinated chains.

Bio-conjugation Strategies with this compound (strictly excluding clinical human trial data and therapeutic/diagnostic applications)

The bifunctional nature of this compound allows it to be employed as a specialized linker in the construction of probes and tools for fundamental biochemical and mechanistic studies in vitro.

In the design of chemical biology probes, this compound can serve as a long, hydrophobic spacer arm. The terminal chlorine provides a reactive handle for covalent attachment to a reporter group (e.g., a fluorophore) or a recognition motif (e.g., a ligand for a protein). The nine-carbon chain acts as a flexible linker that separates the functional ends of the probe, minimizing steric hindrance between them.

The fluoroalkyl chain itself can serve a dual purpose. Its hydrophobicity can facilitate interactions with nonpolar binding pockets in proteins. nih.govnih.gov Studies have shown that fluoroalkyl and alkyl chains can exhibit similar hydrophobicities when binding to protein surfaces, driven by the release of water molecules. nih.govnih.gov Furthermore, the single fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying molecular interactions in a background devoid of other fluorine signals. A probe containing the 9-fluorononyl group can be monitored by ¹⁹F NMR to detect changes in its chemical environment upon binding to a target biomolecule, providing insights into binding events and mechanisms in vitro.

This compound can be derivatized to create versatile "fluorous tagging" reagents for biochemical research. Fluorous tagging is a technique used to label and subsequently separate biomolecules based on their affinity for a fluorinated solid phase.

To create such a tool, the chloro- group is converted into a reactive moiety that can selectively conjugate to a specific functional group on a biomolecule. For example, reaction with sodium azide followed by reduction would yield 9-fluorononylamine. This amine could then be coupled to N-hydroxysuccinimide esters to create an amine-reactive reagent for labeling proteins at lysine (B10760008) residues. semanticscholar.org

Once a protein is labeled with the 9-fluorononyl tag, its highly hydrophobic and lipophobic character can be exploited for purification from complex mixtures using fluorous solid-phase extraction (F-SPE). This allows for the selective isolation of labeled proteins for subsequent analysis in non-clinical, in vitro settings, such as proteomics research or activity-based protein profiling.

Table 3: Components of a Research Tool Derived from this compound

ComponentFunctionDerived FromExample
Reactive Head Group Covalently attaches to the target biomolecule.The terminal chlorine atom.N-hydroxysuccinimide ester (for amines), Maleimide (for thiols).
Spacer Arm Provides distance and flexibility, prevents steric clash.The -(CH₂)₉- nonane backbone.9-carbon aliphatic chain.
Functional Tag Enables detection or purification.The terminal fluorine atom and fluorinated chain.¹⁹F NMR reporter group; fluorous tag for F-SPE.

Environmental Fate and Degradation Pathways of 1 Chloro 9 Fluorononane Academic Perspective

Biotic Degradation Studies by Microbial Communities

The biodegradation of halogenated compounds by microorganisms is a critical process for their removal from the environment. The presence of both chlorine and fluorine in 1-chloro-9-fluorononane presents a unique challenge and opportunity for microbial metabolism.

While no studies have specifically investigated the microbial degradation of this compound, research on a closely related compound, 1-fluorononane (B1329504), provides significant insights. A study demonstrated that the soil isolate Pseudomonas sp. strain 273 can utilize terminally monofluorinated C7-C10 alkanes, including 1-fluorononane, as a sole source of carbon and energy under aerobic conditions nsf.govosti.govnih.gov.

The degradation of these fluoroalkanes by Pseudomonas sp. strain 273 was found to be strictly oxygen-dependent, suggesting the initial attack on the terminal carbon requires oxygen nsf.govnih.gov. This points to the involvement of oxygenase enzymes. A genome-wide expression analysis of this strain revealed the presence of three genes encoding putative alkane monooxygenases (AlkB), which are key enzymes for initiating alkane degradation nih.govbohrium.com. These enzymes typically hydroxylate the terminal methyl group of an alkane to form a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. The resulting fatty acid can then enter the β-oxidation pathway for energy production nih.gov.

For this compound, it is plausible that a similar pathway could be initiated by an alkane monooxygenase at the terminal methyl group (the carbon bearing the chlorine). This would be followed by dehalogenation. Haloalkane dehalogenases are enzymes known to cleave carbon-halogen bonds and have been identified in various bacteria nih.govnih.gov. The degradation of halogenated alkanes is often initiated by the removal of the halogen atom(s) by dehalogenases, which can act as hydrolases or oxygenases huji.ac.il.

Given the high strength of the C-F bond, it is likely that the initial enzymatic attack would target the C-Cl bond or the terminal methyl group. The subsequent metabolism would likely proceed through pathways established for long-chain alkanes and fatty acids.

In the study of 1-fluorodecane (B1670041) (a C10 analogue) degradation by Pseudomonas sp. strain 273, fluorohexanoate was detected as an intermediate osti.govnih.gov. This suggests that the initial enzymatic attack can occur on either the terminal methyl or the fluoromethyl group, followed by β-oxidation which shortens the carbon chain.

For this compound, if degradation is initiated by hydroxylation of the chlorinated carbon, the initial product would be 9-fluorononan-1-ol. Subsequent oxidation would yield 9-fluorononanoic acid. This fluorinated fatty acid could then potentially undergo β-oxidation.

If the initial attack is at the fluorinated end, it would be a more challenging enzymatic step. However, if defluorination occurs, nona-1,9-diol or 9-chlorononanoic acid could be formed, depending on the specific enzymatic machinery.

The table below summarizes the findings from the biodegradation study of terminally monofluorinated alkanes by Pseudomonas sp. strain 273, which can be used to infer the potential degradation of this compound.

CompoundDegradation by Pseudomonas sp. strain 273Key FindingsPotential Implication for this compound
1-FluorononaneYesUtilized as sole carbon and energy source. nsf.govosti.govSuggests the nine-carbon chain is amenable to microbial degradation.
1-FluorodecaneYesOxygen-dependent degradation; fluorohexanoate detected as an intermediate. nih.govIndicates initial oxidation can occur at either end of the molecule, followed by β-oxidation.
C7-C10 FluoroalkanesYesDegradation is strictly aerobic. nih.govAerobic conditions are likely necessary for the biodegradation of this compound.

It is important to note that the presence of a chlorine atom in this compound could influence the substrate specificity and efficiency of the degrading enzymes compared to the solely fluorinated analogues. Further research is needed to isolate microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways and degradation products.

Enzyme Systems Involved in Dehalogenation

The microbial biodegradation of halogenated hydrocarbons is a critical pathway for their removal from the environment. This process is primarily mediated by a class of enzymes known as dehalogenases. For a compound like this compound, the most relevant enzymes are the haloalkane dehalogenases (HLDs), which catalyze the cleavage of carbon-halogen bonds. wikipedia.orgnih.gov

Haloalkane dehalogenases (EC 3.8.1.5) are hydrolytic enzymes that convert haloalkanes into their corresponding alcohols, releasing a halide ion and a proton in the process. nih.govmuni.cz These enzymes belong to the α/β-hydrolase fold superfamily and possess a conserved catalytic pentad, typically comprising a nucleophilic aspartate, a catalytic base (histidine), and other residues that stabilize the reaction intermediates and the leaving halide ion. wikipedia.org The active site is generally located within a hydrophobic cavity, which influences the substrate specificity of the enzyme. wikipedia.orgnih.gov

The dehalogenation mechanism proceeds via a nucleophilic substitution (SN2) reaction. An active-site carboxylate group, usually from an aspartate residue, attacks the carbon atom bearing the halogen, forming a covalent alkyl-enzyme intermediate and displacing the halide ion. nih.govnih.gov This ester intermediate is subsequently hydrolyzed by a water molecule, which is activated by the catalytic base (histidine), releasing the alcohol product and regenerating the free enzyme. muni.cz

In the case of this compound, enzymatic action would preferentially target the carbon-chlorine (C-Cl) bond over the carbon-fluorine (C-F) bond. The C-Cl bond is weaker and has a better leaving group (Cl⁻) compared to the C-F bond, which is one of the strongest single bonds in organic chemistry. nih.govresearchgate.net Microbial degradation of organofluorine compounds is significantly rarer and more challenging than that of their chlorinated counterparts due to the high strength of the C-F bond and the toxicity of the released fluoride (B91410) ion to microbial cells. nih.gov Therefore, the initial and most probable enzymatic degradation step for 1-chloro-9-fluoronane would be the hydrolytic cleavage of the C-Cl bond to form 9-fluorononan-1-ol. Further degradation of the resulting fluorinated alcohol would be slow and likely a rate-limiting step in the complete mineralization of the molecule.

While many dehalogenases act on short-chain haloalkanes, certain bacterial strains possess HLDs capable of degrading longer-chain compounds. researchgate.netfrontiersin.org Microorganisms that have been shown to degrade halogenated hydrocarbons, such as species from the genera Rhodococcus, Pseudomonas, and Xanthobacter, are known producers of these enzymes. nih.govnih.gov

Table 1: Key Characteristics of Enzyme Systems Relevant to 1-Chloro-9-fluoronane Dehalogenation
Enzyme ClassReaction CatalyzedMechanismTarget Bond in this compoundLimiting Factors
Haloalkane Dehalogenase (HLD)Hydrolytic dehalogenation (R-X + H₂O → R-OH + H⁺ + X⁻)SN2 nucleophilic attack by Asp residue, forming an ester intermediate, followed by hydrolysis. nih.govnih.govPrimarily the C-Cl bond due to lower bond energy compared to C-F. nih.govresearchgate.netSubstrate specificity (long alkyl chain may limit access to active site); high stability of the C-F bond. nih.govfrontiersin.org
Oxygenases (e.g., Cytochrome P450)Oxidative dehalogenationInsertion of an oxygen atom, leading to an unstable intermediate that eliminates the halide.Potentially both C-Cl and C-F bonds, though C-F bond attack is less favorable. nih.govLower reactivity with highly halogenated or fluorinated compounds; potential for toxic intermediate formation. nih.gov

Environmental Persistence and Bioaccumulation Potential (via Academic Modeling and Prediction)

In the absence of direct experimental data, the environmental persistence and bioaccumulation potential of 1-chloro-9-fluoronane are assessed using academic modeling approaches, primarily Quantitative Structure-Activity Relationships (QSAR). nih.govnih.gov These models predict a chemical's behavior based on its molecular structure and related physicochemical properties, such as the octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa). sfu.casfu.ca

Persistence: The environmental persistence of a chemical is its ability to resist degradation. For 1-chloro-9-fluoronane, persistence is largely dictated by the strength of its carbon-halogen bonds. As discussed, the C-Cl bond is susceptible to microbial degradation. However, the C-F bond is exceptionally strong and stable, making the fluorinated backbone of the molecule highly recalcitrant to both biotic and abiotic degradation pathways. nih.gov Therefore, while initial dechlorination may occur, the resulting fluorinated intermediates are expected to persist in the environment for extended periods. This high persistence potential is a characteristic feature of many organofluorine compounds. mdpi.com

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. A key predictor for bioaccumulation potential is the logarithm of the octanol-water partition coefficient (log Kow), which measures a chemical's lipophilicity or tendency to partition into fatty tissues. sfu.ca Chemicals with a high log Kow (typically > 4) are considered to have a significant potential for bioaccumulation. sfu.ca

For 1-chloro-9-fluoronane, the long nine-carbon alkyl chain imparts significant lipophilicity. QSAR models would predict a high log Kow value for this compound, placing it in the category of potentially bioaccumulative substances. Such chemicals can be taken up by organisms and biomagnify through aquatic and terrestrial food webs. sfu.casfu.ca Models indicate that for non-metabolized or slowly metabolized substances, a log Kow between 4.0 and 12.2 can lead to Bioaccumulation Factors (BAFs) greater than 5000 in higher trophic level species. sfu.ca Given the expected slow degradation rate of the fluorinated portion of 1-chloro-9-fluoronane, its potential for bioaccumulation and trophic magnification is a significant concern.

Table 2: Predicted Physicochemical Properties and Environmental Fate of this compound via QSAR Modeling
ParameterPredicted Value/AssessmentImplication based on QSAR Principles
log Kow (Octanol-Water Partition Coefficient)High (Estimated > 5)High potential for bioaccumulation in fatty tissues of organisms. sfu.ca
Environmental PersistenceHighThe strong C-F bond confers high resistance to degradation, leading to long environmental half-life. nih.gov
Bioaccumulation Factor (BAF)Predicted to be HighLikely to accumulate in aquatic and terrestrial organisms and biomagnify in food webs. sfu.casfu.ca
Primary Degradation PathwayMicrobial hydrolytic dechlorinationInitial cleavage of the C-Cl bond, followed by very slow degradation of the fluorinated backbone. wikipedia.orgnih.gov

General Remediation Strategies for Halogenated Hydrocarbons (Academic Discussion)

The remediation of sites contaminated with halogenated hydrocarbons like 1-chloro-9-fluoronane requires strategies that can effectively break down these persistent compounds. sfu.ca Due to their chemical stability and potential for bioaccumulation, a multifaceted approach combining biological, chemical, and physical methods is often considered. fortunejournals.comfrontiersin.org

Bioremediation: This strategy utilizes the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. mdpi.comacademicjournals.org

Enhanced In Situ Bioremediation: This involves stimulating native microbial populations (biostimulation) by adding nutrients and electron donors or introducing specialized microbial strains capable of dehalogenation (bioaugmentation) into the contaminated site. frontiersin.orgnih.gov For 1-chloro-9-fluoronane, this would aim to enhance the activity of bacteria possessing haloalkane dehalogenases to cleave the C-Cl bond. researchgate.net Reductive dechlorination, an anaerobic process where the halogenated compound is used as an electron acceptor, is a major pathway for highly chlorinated compounds. nih.govepa.gov

Ex Situ Bioremediation: This involves excavating the contaminated soil or pumping groundwater to be treated in a controlled environment, such as a bioreactor, where conditions can be optimized for microbial degradation. frontiersin.org

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, most commonly hydroxyl radicals (•OH), which can non-selectively attack and mineralize persistent organic pollutants. nih.govresearchgate.net Common AOPs include the use of UV light with hydrogen peroxide (UV/H₂O₂), ozone (O₃), or Fenton's reagent (H₂O₂ and ferrous iron). fortunejournals.comnih.gov These methods are effective for a wide range of halogenated compounds but can be costly and energy-intensive. mdpi.com

In Situ Chemical Reduction (ISCR): This method involves injecting reducing agents like zero-valent iron (ZVI) into the subsurface. ZVI can abiotically degrade chlorinated alkanes through reductive dechlorination. epa.gov

Physical Remediation:

Soil Vapor Extraction (SVE): For volatile and semi-volatile contaminants in the unsaturated (vadose) zone of the soil, SVE can be effective. nih.gov This technique applies a vacuum to the soil to induce the flow of air and extract contaminants in the vapor phase. The effectiveness for 1-chloro-9-fluoronane would depend on its vapor pressure.

Adsorption: This method uses materials with high surface area, such as activated carbon, to adsorb and immobilize contaminants from water or soil, preventing their migration. It is a polishing step rather than a destructive technology. mdpi.com

Table 3: Comparison of General Remediation Strategies for Halogenated Hydrocarbons
StrategyMechanismAdvantagesLimitations for 1-Chloro-9-fluoronane
BioremediationMicrobial enzymes break C-X bonds. academicjournals.orgCost-effective, sustainable, potential for complete mineralization. frontiersin.orgSlow process; C-F bond is highly resistant; potential for toxic intermediate accumulation. nih.gov
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals (e.g., •OH) to destroy contaminants. nih.govRapid and effective for a broad range of compounds; destructive. researchgate.netHigh cost and energy consumption; can be inhibited by non-target compounds in the matrix. mdpi.com
Soil Vapor Extraction (SVE)Physical removal of volatile compounds from soil via vacuum. nih.govRelatively simple and effective for volatile compounds.Limited effectiveness for compounds with low volatility and those in groundwater.
Adsorption (e.g., Activated Carbon)Physical binding of contaminants to a sorbent material. mdpi.comEffective for containment and polishing; widely applicable.Non-destructive (requires disposal/regeneration of spent carbon); less effective for highly soluble compounds.

Future Directions and Emerging Research Avenues for 1 Chloro 9 Fluorononane

The unique bifunctional nature of 1-chloro-9-fluorononane, possessing distinct halogen atoms at the termini of a nine-carbon chain, positions it as a compound of significant interest for future chemical research. Emerging avenues of investigation are focused on enhancing the sustainability of its synthesis, leveraging computational tools for process optimization, exploring novel catalytic transformations, and harnessing its potential in the creation of advanced materials. These research directions promise to unlock new applications and a deeper understanding of this versatile haloalkane.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-9-fluorononane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or halogen exchange reactions. For fluorination, agents like KF or AgF (in anhydrous conditions) are used, while chlorination may involve thionyl chloride (SOCl₂) or PCl₃. Reaction optimization requires precise temperature control (e.g., 40–80°C) and inert atmospheres to avoid side reactions. Solvent polarity (e.g., DMF or THF) significantly impacts reaction kinetics. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -200 to -220 ppm for terminal fluorines), while ¹H/¹³C NMR resolves alkyl chain conformation and chlorine/fluorine coupling effects.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight ([M+H]⁺ expected ~220–230 Da) and fragmentation patterns.
  • IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-Cl stretches (550–750 cm⁻¹) validate functional groups.
    • Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies under varying temperatures (-20°C, 4°C, RT) and humidity levels (0–80%) are conducted via accelerated degradation tests. HPLC or GC-MS monitors decomposition products (e.g., hydrofluoric acid or chloroalkanes). Light-sensitive storage (amber vials) is recommended due to potential C-F/C-Cl bond photolysis .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and isotopic labeling studies?

  • Methodology :

  • Kinetic Analysis : Rate constants for fluorination/chlorination steps are derived via pseudo-first-order experiments. Arrhenius plots determine activation energies.
  • Isotopic Labeling : Using ¹⁸O-labeled reagents or ¹³C-labeled intermediates (e.g., ¹³C-nonane backbone) tracks bond formation pathways via NMR or MS .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states and validates experimental kinetic data .

Q. What computational approaches predict the compound’s reactivity in novel reaction systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions and transition states for halogenation reactions.
  • Quantum Mechanical Calculations : Predict regioselectivity (e.g., fluorine vs. chlorine substitution) using Gaussian or ORCA software.
  • SAR Studies : Correlate electronic effects (Hammett σ constants) with experimental reactivity data .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, solubility)?

  • Methodology :

  • Systematic Reproducibility Checks : Compare results across labs using standardized protocols (e.g., IUPAC guidelines).
  • Impurity Profiling : GC-MS or ICP-OES identifies trace contaminants (e.g., residual solvents or metals) affecting properties.
  • Meta-Analysis : Aggregate data from peer-reviewed studies and prioritize findings from authoritative sources (e.g., NIST) .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Researchers should:
    • Verify purity via elemental analysis (C, H, N, F, Cl).
    • Use differential scanning calorimetry (DSC) to detect polymorph transitions.
    • Cross-validate with crystallography (XRD) for solid-state structure confirmation .

Experimental Design Considerations

  • Safety Protocols : Follow OSHA/NIOSH guidelines for handling volatile chlorinated/fluorinated compounds. Use fume hoods, PPE, and HF-neutralizing agents (e.g., calcium gluconate gel) .
  • Scale-Up Challenges : Address exothermic reactions via controlled addition rates and cooling systems. Pilot studies using microreactors improve scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.